N9-Isopropyl vs. N9-Unsubstituted: Computational logP Shift of +1.28 Units Drives Differential CNS Permeability Predictions
The introduction of an isopropyl group at the N9 position of the 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol scaffold produces a substantial increase in calculated partition coefficient (logP). The target compound (3-methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol) has a vendor-reported logP of 1.524, whereas the N9-unsubstituted analog (3-methyl-9-azabicyclo[3.3.1]nonan-3-ol, CAS 1210162-91-6) has a reported logP of 0.24, yielding a difference of +1.28 logP units [1][2]. This quantitative shift moves the compound from a highly hydrophilic profile (logP < 0.5, generally considered poor for passive BBB penetration) into a moderately lipophilic range (logP 1–3) that is empirically favored for CNS drug candidates. The intermediate N9-cyclopropyl analog (logP 1.01) confirms that isopropyl provides the largest lipophilicity gain among small N9-alkyl substituents for which data are available [3]. As a class-level inference from CNS drug design principles, a logP increase of this magnitude is expected to enhance passive membrane permeability and brain partitioning, making the isopropyl-substituted compound the preferred choice for CNS-targeted medicinal chemistry programs over the N-H or N-methyl variants [4].
| Evidence Dimension | Calculated partition coefficient (logP) – lipophilicity and predicted BBB permeability |
|---|---|
| Target Compound Data | logP = 1.524 |
| Comparator Or Baseline | N9-unsubstituted analog (CAS 1210162-91-6): logP = 0.24; N9-cyclopropyl analog (CAS not specified): logP = 1.01 |
| Quantified Difference | ΔlogP = +1.28 vs. N9-unsubstituted; ΔlogP = +0.51 vs. N9-cyclopropyl |
| Conditions | Computed logP values from ChemBase database (predicted); no experimental logP data identified |
Why This Matters
For CNS drug discovery programs, a logP in the 1–3 range is empirically associated with optimal passive BBB permeability, giving the isopropyl-substituted compound a predicted pharmacokinetic advantage over its more hydrophilic N9-unsubstituted analog for in vivo neuropharmacology studies.
- [1] ChemBase. 3-methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (ID 281617). logP: 1.524. http://www.chembase.cn/substance-571576.html (accessed 2026-05-10). View Source
- [2] ChemBase. 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol (ID 281616). logP: 0.24. http://www.chembase.cn/substance-571575.html (accessed 2026-05-10). View Source
- [3] ChemBase. 9-cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol (ID 281619). logP: 1.01. https://www.chembase.cn/substance-571578.html (accessed 2026-05-10). View Source
- [4] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. Class-level inference: optimal CNS drug logP range is approximately 1–3 for passive BBB permeation. View Source
